1,7-Dioxaspiro[5.5]undecan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
870676-53-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,7-dioxaspiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2 |
InChI Key |
NCJNLIBWMBFVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)C(CCCO2)O |
Origin of Product |
United States |
Biosynthetic Pathways and Biogenetic Hypotheses for 1,7 Dioxaspiro 5.5 Undecan 5 Ol
Proposed Biosynthetic Routes to Spiroketals from Polyketides and Other Precursors
While there is no specific information on the biosynthesis of 1,7-dioxaspiro[5.5]undecan-5-ol, the biosynthesis of the parent compound, 1,7-dioxaspiro[5.5]undecane, and its other hydroxylated derivatives, such as the 3-ol and 4-ol isomers, has been studied in the context of insect pheromones. rsc.org These compounds are notably present in various fruit fly species, including the olive fruit fly, Bactrocera oleae. nih.govpherobase.com
The prevailing hypothesis suggests that many insect spiroketals are derived from polyketide pathways. nih.gov Polyketides are a diverse class of natural products assembled from simple acyl-CoA precursors through a series of condensation reactions catalyzed by polyketide synthases (PKSs). nih.gov This process is analogous to fatty acid biosynthesis. The resulting poly-β-keto chain can then undergo various modifications, including reductions, dehydrations, and ultimately, cyclization to form the spiroketal core.
For a [5.5]undecane system, the proposed precursor would be a linear keto-diol. The formation of the spiroketal ring structure is thought to occur through the intramolecular cyclization of this open-chain precursor. The hydroxylation pattern of the final molecule, such as in the case of a potential this compound, would likely arise from the action of specific hydroxylase enzymes, such as cytochrome P450 monooxygenases, acting on the polyketide chain or the formed spiroketal. A recent study has also highlighted a modular polyketide synthase (PKS) platform for the production of various diols and amino alcohols, demonstrating the versatility of these enzymatic systems. biorxiv.org
It is important to note that while the enantiospecific synthesis of (R)-1,7-dioxaspiro[5.5]undecane has been achieved from precursors like D-fructose, this represents a chemical synthesis pathway and not a biological one. nih.gov
Isotopic Labeling Studies in Spiroketal Biosynthesis
There are no known isotopic labeling studies that specifically investigate the biosynthesis of this compound.
However, isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of other natural products, including polyketides and spiroketals. nih.gov In these experiments, organisms are fed precursors enriched with stable isotopes, such as ¹³C or ²H. The position and incorporation of these labels in the final product are then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information allows researchers to trace the metabolic fate of the precursors and identify the building blocks of the molecule. For instance, a mass spectrometry-based parallel stable isotope labeling platform called IsoAnalyst has been developed to help connect natural products to their biosynthetic gene clusters by analyzing their isotopic labeling patterns. nih.gov
Such studies have been crucial in confirming the polyketide origin of many complex natural products. If this compound were to be studied using these methods, the incorporation of labeled acetate (B1210297) or propionate (B1217596) units would provide strong evidence for its origin from a polyketide precursor.
Enzymatic vs. Non-Enzymatic Mechanisms in Spiroketal Formation
The formation of the spiroketal ring system can, in principle, occur through either a spontaneous (non-enzymatic) or an enzyme-catalyzed cyclization of a suitable open-chain hydroxy ketone precursor. In many biological systems, however, the stereospecificity of the naturally occurring spiroketals strongly suggests that their formation is under enzymatic control.
Research on the biosynthesis of other polyketide-derived spiroketals has revealed the existence of dedicated spirocyclase enzymes. nih.govnih.gov These enzymes catalyze the cyclization reaction, ensuring the formation of the correct stereoisomer. For example, in the biosynthesis of the rubromycin family of polyketides, a complex flavoenzyme-driven process is responsible for the formation of the spiroketal moiety. nih.govnih.gov
In the context of insect pheromones, the presence of specific stereoisomers of hydroxylated 1,7-dioxaspiro[5.5]undecanes, such as the 3-ol and 4-ol derivatives in Bactrocera species, points towards an enzymatic mechanism that controls both the regioselectivity of hydroxylation and the stereochemistry of the spiroketal center. rsc.orgresearchgate.net While non-enzymatic cyclization of a dihydroxy ketone precursor can lead to the formation of a spiroketal, it would typically result in a mixture of stereoisomers. The thioredoxin system, an important antioxidant system in insects, is involved in various redox-regulated processes, but a direct role in spiroketal formation has not been established. mdpi.com
Given the lack of specific research on this compound, it is not possible to definitively state whether its formation would be enzymatic or non-enzymatic. However, based on the evidence from related natural products, an enzymatic mechanism is more likely to be involved in a biological system to ensure the production of a specific, biologically active isomer.
Chemical Synthesis and Advanced Methodologies for Spiroketal Construction
General Strategies for Spiroketal Core Formation
The formation of the spiroketal unit is a critical step in the total synthesis of many biologically active molecules. nih.govcapes.gov.br General strategies often involve the cyclization of a precursor molecule containing two hydroxyl groups and a ketone or a latent ketone functionality.
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed spiroketalization is a widely employed and fundamental method for the formation of the spiroketal core. wikipedia.orgresearchgate.net This approach typically involves the treatment of a dihydroxy ketone or a related precursor with an acid, which catalyzes the intramolecular cyclization to form the spiroketal. chemtube3d.com The reaction proceeds through the formation of a hemiketal intermediate, followed by dehydration and a second cyclization to yield the spiroketal structure. rsc.org
The stereochemical outcome of acid-catalyzed spiroketalization is often under thermodynamic control, leading to the formation of the most stable spiroketal isomer. mskcc.orgnih.govnih.gov The stability of the resulting spiroketal is influenced by several factors, including the anomeric effect, which is a stereoelectronic effect that favors the axial orientation of an electronegative substituent on a pyranose ring. chemtube3d.comacs.org In the context of spiroketals, a double anomeric effect can be observed when both oxygens of the spirocenter are in axial positions, contributing to the stability of that particular conformation. chemtube3d.com However, achieving stereocontrol can be challenging as the spirocyclic structure can easily isomerize under acidic conditions. nih.govacs.org Judicious choice of acidic catalysts, such as Lewis acids or Brønsted acids, and reaction conditions can sometimes influence the stereoselectivity of the cyclization. acs.orgacs.org For instance, different acidic conditions can provide access to either thermodynamically or kinetically controlled cyclization products. acs.org
| Catalyst Type | Conditions | Outcome |
| Brønsted Acids (e.g., TsOH) | Equilibration | Thermodynamically most stable spiroketal isomer mskcc.orgnih.gov |
| Lewis Acids (e.g., BF₃·OEt₂) | Varies | Can promote ring opening and halogenation of spiroketals acs.org |
| Strong Mineral Acids | Caution | Can lead to C25 epimerization in steroidal spiroketals acs.org |
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative and powerful strategy for the construction of the spiroketal framework. researchgate.net This method involves the oxidation of a suitable precursor, often leading to the formation of a radical or an electrophilic species that subsequently undergoes cyclization. mdpi.comnih.gov
One approach involves the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. researchgate.net Photochemical methods employing reagents like iodine monochloride have been developed as a high-yielding route to prepare complex spiroketals, avoiding the use of toxic oxidants like lead(IV) tetraacetate. researchgate.net Another strategy utilizes the radical oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain to form bis-spiroacetals, a reaction often initiated by hypervalent iodine reagents under photolytic conditions. mdpi.com The stereochemistry of the resulting bis-spiroacetal can be influenced by the structure of the starting spiroacetal. mdpi.com
In the biosynthesis of some natural products, flavoenzyme-driven oxidative rearrangements play a crucial role in spiroketal formation, highlighting nature's intricate strategies for constructing these complex architectures. nih.govnih.gov These enzymatic processes can involve extensive oxidative rearrangements of a polycyclic aromatic precursor. nih.gov
Asymmetric and Enantioselective Synthesis of Spiroketals
The synthesis of chiral, non-racemic spiroketals is of paramount importance due to the stereospecific biological activities of many natural products containing this motif. nih.govdntb.gov.ua Several strategies have been developed to achieve high levels of stereocontrol in spiroketal synthesis.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations, including the synthesis of spiroketals. numberanalytics.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. numberanalytics.com
In the context of spiroketal synthesis, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions that set the stereocenters of the final spiroketal. For example, the Evans asymmetric aldol (B89426) reaction, which utilizes a chiral oxazolidinone auxiliary, has been employed to prepare fragments that are later elaborated into spiroketals with high diastereoselectivity. nih.govresearchgate.net The chiral auxiliary effectively controls the facial selectivity of the enolate addition to an aldehyde, establishing the desired stereochemistry in the acyclic precursor. researchgate.net
| Chiral Auxiliary Type | Application in Spiroketal Synthesis | Key Transformation |
| Evans Oxazolidinones | Synthesis of spiroketal fragments | Asymmetric aldol reaction nih.govresearchgate.net |
| Camphor-derived auxiliaries | Diastereoselective alkylation and Diels-Alder reactions | Formation of chiral building blocks researchgate.net |
Catalytic Asymmetric Transformations for Spiroketals
The development of catalytic asymmetric methods for spiroketal synthesis is a highly desirable goal as it allows for the generation of chiral products from achiral starting materials using only a substoichiometric amount of a chiral catalyst. nih.govyoutube.com
Several catalytic systems have been successfully applied to the enantioselective synthesis of spiroketals. For instance, sequential catalysis involving gold and iridium complexes has been used in the cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols to produce spiroketals with excellent enantioselectivities. nih.gov Similarly, a combination of iridium and Brønsted acid co-catalysis has enabled the enantioselective formal [4+2] cycloaddition of enamides with 2-(1-hydroxyallyl)phenols to afford chiral spiro-N,O-ketals.
Organocatalysis has also emerged as a powerful tool for asymmetric spiroketalization. Chiral phosphoric acids have been shown to catalyze stereoselective spiroketalization reactions, with mechanistic studies suggesting a highly organized transition state that accounts for the observed enantiocontrol. acs.org Furthermore, chiral squaramide organocatalysts have been employed for the enantio- and diastereoselective spiroketalization of aromatic ketones to access aromatic mskcc.org spiroketals. acs.org
| Catalytic System | Transformation |
| Gold/Iridium Sequential Catalysis | Enantioselective cascade reaction for spiroketal synthesis nih.gov |
| Iridium/Brønsted Acid Co-catalysis | Asymmetric formal [4+2] cycloaddition for spiro-N,O-ketals |
| Chiral Phosphoric Acid Catalysis | Stereoselective spiroketalization acs.org |
| Chiral Squaramide Organocatalysis | Enantio- and diastereoselective spiroketalization of aromatic ketones acs.org |
Stereocontrolled Spiroketalization Reactions
Achieving high levels of stereocontrol in the spiroketalization step itself is a key challenge in the synthesis of complex spiroketals. mskcc.orgbenthamscience.com The stereochemical outcome at the anomeric carbon is often dictated by a delicate balance of steric and stereoelectronic effects. mskcc.orgacs.org
Thermodynamically controlled spiroketalizations, typically under acidic conditions, often favor the formation of the most stable isomer, which is frequently the one that benefits from the anomeric effect. mskcc.orgnih.gov However, to access less stable or kinetically favored isomers, kinetically controlled spiroketal-forming reactions are required. mskcc.org
Significant progress has been made in developing stereocontrolled spiroketalization reactions. For example, a methanol-induced kinetic spirocyclization has been discovered that proceeds with inversion of configuration at the anomeric center, providing access to the "contra-thermodynamic" spiroketal. nih.gov In contrast, a Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides has been developed that proceeds with retention of configuration, likely through a chelation-controlled mechanism. acs.org These complementary methods provide a powerful toolkit for accessing a wide range of stereochemically diverse spiroketals. acs.org The stereoselectivity of these reactions can be influenced by factors such as the solvent and the nature of the Lewis acid catalyst. nih.gov
| Reaction Condition | Stereochemical Outcome | Key Feature |
| TsOH equilibration | Thermodynamic control (retention) | Favors double anomeric stabilization nih.gov |
| Methanol-induced spirocyclization | Kinetic control (inversion) | Access to contra-thermodynamic product nih.gov |
| Ti(Oi-Pr)₄-mediated spirocyclization | Kinetic control (retention) | Chelation-controlled mechanism acs.org |
| Sc(OTf)₃ in THF | Kinetic control (inversion) | Lewis acid catalysis nih.gov |
| Sc(OTf)₃ in CH₂Cl₂ | Thermodynamic control (retention) | Brønsted acid catalysis nih.gov |
Specific Synthetic Approaches to 1,7-Dioxaspiro[5.5]undecan-5-ol and its Analogs
The synthesis of hydroxylated 1,7-dioxaspiro[5.5]undecane frameworks is a key area of research, providing access to minor but biologically significant components of insect pheromones and versatile chiral synthons.
Total Syntheses of this compound
While specific literature on the total synthesis of this compound is not prominently detailed in available resources, extensive work has been carried out on the synthesis of its isomers, particularly the 3-hydroxy and 4-hydroxy analogs, which are minor components of the olive fruit fly (Bactrocera oleae) pheromone. These syntheses provide significant insight into the strategies that would be applicable for accessing the 5-ol derivative.
A notable enantiospecific synthesis of the (3S,6R)-3-hydroxy and (4R)-4-hydroxy isomers starts from D-fructose. nih.gov The key precursor, (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane, is first synthesized from the carbohydrate starting material. nih.gov This diol is then subjected to a regioselective deoxygenation process to yield the target monohydroxy compounds. This is achieved by selectively protecting one hydroxyl group while chemically modifying and then removing the other, a strategy that allows for precise control over the final position of the hydroxyl functionality on the spiroketal core. nih.gov
Enantioselective Syntheses of 1,7-Dioxaspiro[5.5]undecane
The parent compound, 1,7-dioxaspiro[5.5]undecane, is the major component of the olive fly sex pheromone, and as such, its enantioselective synthesis has been a major goal to enable pest management applications. mdpi.com
One successful enantiospecific synthesis of (R)-1,7-dioxaspiro[5.5]undecane also utilizes D-fructose as a chiral starting material. nih.gov The synthetic route involves the creation of a key precursor, (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane. nih.gov This polyhydroxylated intermediate is achieved through a sequence involving a Wittig reaction, reduction, and acid-catalyzed spiroketalization. nih.gov The final step to obtain the target pheromone component involves a Barton deoxygenation to remove the hydroxyl groups, yielding the enantiomerically pure (R)-1,7-dioxaspiro[5.5]undecane. nih.gov
Another approach has demonstrated the synthesis of both enantiomers of 1,7-dioxaspiro[5.5]undecane by starting from D-glucose, highlighting the versatility of carbohydrates as chiral pool starting materials for spiroketal construction.
Synthesis of Functionalized 1,7-Dioxaspiro[5.5]undecane Derivatives
The synthesis of functionalized derivatives of 1,7-dioxaspiro[5.5]undecane is crucial for studying structure-activity relationships and for developing new chiral ligands and catalysts.
As mentioned, hydroxylated derivatives are important synthetic targets. The synthesis of the enantiomers of 4-hydroxy-1,7-dioxaspiro[5.5]undecane has been reported, further expanding the library of available pheromone components. capes.gov.br The general strategy relies on the synthesis of a diol precursor, (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane, derived from D-fructose. nih.gov Through selective protection and deoxygenation at either the C-3 or C-4 position, researchers can controllably synthesize (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane or its (4R)-4-hydroxy isomer, respectively. nih.gov
Beyond simple hydroxyl derivatives, more complex functionalized diols based on the 1,7-dioxaspiro[5.5]undecane scaffold have been synthesized to serve as new chiral ligands. researchgate.net These ligands are designed to be readily available in enantiomerically pure form and are evaluated for their potential in asymmetric catalysis. researchgate.net
| Starting Material | Target Derivative | Key Synthetic Steps | Reference |
| D-Fructose | (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | Spiroketalization | nih.gov |
| (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane | Regioselective deoxygenation | nih.gov |
| (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | (4R)-4-hydroxy-1,7-dioxaspiro[5.5]undecane | Regioselective deoxygenation | nih.gov |
| D-Fructose | (R)-1,7-dioxaspiro[5.5]undecane | Wittig reaction, reduction, spiroketalization, Barton deoxygenation | nih.gov |
Derivatization and Structural Modification for Research Purposes
The derivatization of the 1,7-dioxaspiro[5.5]undecane core is a powerful tool for probing biological systems and developing new chemical technologies. Structural modifications are performed to fine-tune the molecule's properties for specific research applications.
A primary example of derivatization for research is the regioselective deoxygenation of di- and tri-hydroxylated spiroketal precursors. nih.govnih.gov This technique allows for the systematic removal of specific hydroxyl groups, providing access to a range of monohydroxy isomers. nih.gov Comparing the biological activity of these different isomers helps to elucidate the structural requirements for pheromone receptor binding in the olive fly.
Furthermore, the 1,7-dioxaspiro[5.5]undecane skeleton has been used as a scaffold for the development of novel chiral ligands for asymmetric catalysis. researchgate.net In this context, diol derivatives of the spiroketal are synthesized and then used to form chiral organotitanium complexes. researchgate.net These complexes are subsequently tested as catalysts in stereoselective reactions, such as the ring-opening of meso epoxides. researchgate.net This line of research transforms a natural product scaffold into a tool for creating other valuable chiral molecules. A challenge noted in this specific application was that silylation of the ligand could compete with the desired catalytic turnover, indicating an area for further structural modification and optimization. researchgate.net
| Spiroketal Derivative | Modification | Research Purpose | Reference |
| (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | Regioselective deoxygenation | Study of pheromone structure-activity relationships | nih.gov |
| Chiral diol derivatives | Complexation with titanium | Development of catalysts for asymmetric synthesis | researchgate.net |
Stereochemical and Conformational Analysis of 1,7 Dioxaspiro 5.5 Undecan 5 Ol Systems
Conformational Isomerism and Stability in Dioxaspiro[5.5]undecanes
The 1,7-dioxaspiro[5.5]undecane framework can, in principle, exist in various conformations as each of the six-membered rings can adopt chair, boat, or twist-boat forms. acs.org However, the energetic landscape is dominated by a few low-energy conformers.
The most stable conformation for the parent 1,7-dioxaspiro[5.5]undecane is one where both six-membered rings are in a chair conformation, and both oxygen atoms are in axial positions relative to the spiro-carbon. acs.org This arrangement maximizes the stabilizing anomeric effects. e-tarjome.comacs.org Computational studies have shown this "all-chair" conformation to be significantly lower in energy than other possibilities. acs.org
The stability of different conformers has been investigated using computational methods, providing relative gas-phase energetics and energies in various solvents. acs.org These studies consistently point to the dominance of the diaxial "all-chair" conformation for the unsubstituted system. acs.org
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Both rings in chair conformation, both oxygens axial | 0.00 |
| B | One ring chair, one boat/twist-boat | > 2.00 |
| C | Both rings in boat/twist-boat conformation | > 4.00 |
This table presents a simplified summary of computational findings on the relative stabilities of different conformers of 1,7-dioxaspiro[5.5]undecane. The exact energy differences can vary depending on the level of theory and basis set used in the calculations.
Determination of Absolute and Relative Stereochemistry
The determination of the absolute and relative stereochemistry of substituted 1,7-dioxaspiro[5.5]undecanes, including the -5-ol derivative, is crucial for understanding their biological activity and for total synthesis efforts. rsc.org A variety of chiroptical and spectroscopic methods are employed for this purpose.
Chiroptical Methods:
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are powerful for determining the absolute configuration of chiral molecules. thieme-connect.de By analyzing the Cotton effects, which are the characteristic changes in optical rotation in the vicinity of an absorption band, the spatial arrangement of atoms can be deduced. thieme-connect.de For complex molecules, the interpretation of CD and ORD spectra can be challenging due to conformational flexibility. thieme-connect.de
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light and has been instrumental in determining the absolute configuration of complex natural products. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including ¹H and ¹³C NMR, is a cornerstone for determining the relative stereochemistry of spiroketals. documentsdelivered.com By analyzing coupling constants and through-space interactions (e.g., using Nuclear Overhauser Effect, NOE), the spatial relationships between different protons and carbons can be established. For determining absolute configuration, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. researchgate.net
X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray diffraction provides an unambiguous determination of the absolute configuration. researchgate.net
Chromatographic Methods:
Chiral Gas Chromatography (GC): This technique is particularly useful for separating and identifying enantiomers, especially for volatile compounds like some spiroketals found in insect pheromones. rsc.orgdocumentsdelivered.com By using a chiral stationary phase, the enantiomers of a racemic mixture can be resolved, and their absolute configurations can be assigned by comparison with authentic, enantiomerically pure standards. documentsdelivered.com
The synthesis of enantiomerically pure standards is often a key step in the definitive assignment of absolute stereochemistry. rsc.orgdocumentsdelivered.com This involves using chiral starting materials or employing asymmetric synthesis strategies. documentsdelivered.com
Biological Activities and Mechanistic Insights of Spiroketals
Broad Spectrum Bioactivity of Natural Spiroketals
Natural spiroketals are renowned for their structural diversity and a wide range of important biological functions. epa.gov Their prevalence in natural products from diverse origins, including bacteria, fungi, and plants, suggests an evolutionary advantage conferred by this particular scaffold. mdpi.comresearchgate.net Researchers have been interested in these compounds for their potential in medicine, agriculture, and chemical biology. epa.gov
Benzannulated spiroketals, a subclass where the spiroketal is fused to a benzene (B151609) ring, are a notable family of these natural products. nih.gov Many spiroketals isolated from organisms used in traditional Chinese medicine have shown potent bioactivities, highlighting their value as new scaffolds for drug discovery. mdpi.comresearchgate.net The spiroketal core is often crucial for the biological function of the parent molecule. mdpi.com
Semiochemical and Pheromonal Roles of 1,7-Dioxaspiro[5.5]undecane and Derivatives
The 1,7-dioxaspiro[5.5]undecane framework is a classic example of a spiroketal acting as a semiochemical, a chemical substance that carries a message for an organism. These are pivotal in the chemical communication systems of many insects. researchgate.net
The parent compound, 1,7-dioxaspiro[5.5]undecane, commonly known as olean, is a well-documented insect pheromone. medchemexpress.comnih.gov It is the major component of the female sex pheromone of the olive fruit fly (Bactrocera oleae, formerly Dacus oleae), a significant pest in olive cultivation. mdpi.comepa.gov The female fly releases this volatile compound to attract males for mating. epa.gov Specifically, research has shown that the (R)-(-)-enantiomer of olean functions as the sex attractant for males, while the (S)-(+)-enantiomer may act as a short-range arrestant for females. nih.gov
This pheromonal activity has been harnessed for pest management strategies in olive orchards. mdpi.com Dispensers that slowly release synthetic 1,7-dioxaspiro[5.5]undecane are used in traps to attract and capture male olive flies, thereby helping to control their population. mdpi.comepa.gov These traps often contain other attractants, such as ammonium (B1175870) bicarbonate, and an insecticide. epa.gov
Beyond the olive fruit fly, 1,7-dioxaspiro[5.5]undecane also plays a role in the intraspecific communication of other insects. For instance, it is released by both sexes of the flathead oak borer (Coraebus undatus), a pest of cork oak, where it functions as an attractant for adults. nih.gov
The perception of spiroketal pheromones by insects can be directly measured through electrophysiological techniques, such as electroantennography (EAG). These methods record the electrical response of the insect's antenna to a chemical stimulus.
In the case of the flathead oak borer (Coraebus undatus), exposing the antennae of both male and female beetles to 1,7-dioxaspiro[5.5]undecane (olean) elicited distinct electrical signals. nih.gov The strength of this response was dose-dependent, increasing with higher amounts of the compound. nih.gov Interestingly, female antennae showed a stronger response than male antennae at the highest tested concentration, indicating a high sensitivity to this semiochemical. nih.gov Such electrophysiological data provide direct evidence of the antenna's role in detecting the spiroketal and initiating a behavioral response. nih.gov
Other Documented Biological Activities of Spiroketals Relevant to Chemical Biology Research
In addition to their roles as pheromones, spiroketals exhibit a range of other biological activities that make them attractive subjects for research in chemical biology and drug discovery.
Spiroketals can be designed to interact with and modulate the function of specific proteins. In one study, a rationally designed bisbenzannulated spiroketal was shown to bind effectively to the retinoid X receptor (RXR). herts.ac.uk This binding induced a partial recruitment of co-activator proteins, demonstrating that synthetic spiroketals can act as partial agonists for nuclear receptors. herts.ac.uk The crystal structure of the spiroketal bound to the receptor provided a mechanistic explanation for this activity, opening the door for the design of new spiroketal-based molecules that can selectively target other receptors for therapeutic purposes. herts.ac.uk
The spiroketal motif is present in numerous natural products with potent antimicrobial and antifungal properties.
Antifungal Activity: A novel spiroketal macrolide named spirolactone, isolated from Streptomyces iranensis, displayed profound antifungal effects against a variety of fungal pathogens, including clinically relevant species like Aspergillus niger. Proteomic analysis suggested that spirolactone may work by disrupting the integrity of the fungal cell wall. In another study, four spiroketal compounds isolated from a marine-derived Micromonospora species showed potent antifungal activities against Aspergillus niger, comparable to the drug itraconazole.
Antimicrobial Activity: The same compounds from Micromonospora sp. also exhibited inhibitory activity against the bacterium Micrococcus luteus. Other research has focused on synthesizing new classes of spiro-pyrrolidines, which were found to be active against various human pathogenic bacteria and fungi.
Antioxidant Activity Studies
Elucidation of Biological Targets and Molecular Mechanisms
Currently, there is no information available in the scientific literature regarding the specific biological targets or the molecular mechanisms of action for 1,7-Dioxaspiro[5.5]undecan-5-ol, other than its interaction with the olfactory receptors of the olive fly in its capacity as a pheromone.
Advanced Analytical and Spectroscopic Characterization Techniques
Mass Spectrometry-Based Characterization (HRMS, CI-MS)
Mass spectrometry is a cornerstone for determining the elemental composition and molecular weight of 1,7-dioxaspiro[5.5]undecan-5-ol.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For a derivative, [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol, the calculated mass for its protonated molecule [M+H]⁺ (C₉H₁₇O₄) using Chemical Ionization (CI) with ammonia (B1221849) is 189.1128, which closely matches the experimentally found mass of 189.1129. mdpi.com Similarly, for the diacetate derivative, [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₂₁O₆) is 273.1329, with the found mass being 273.1338. mdpi.com
Chemical Ionization-Mass Spectrometry (CI-MS) is a soft ionization technique that helps in identifying the molecular ion peak. In the CI-MS spectrum of [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol, the protonated molecule [M+H]⁺ is observed at m/z 189. mdpi.com Subsequent fragmentation leads to ions corresponding to the loss of water molecules, with a prominent peak at m/z 171 [M+H-H₂O]⁺. mdpi.com For the diacetate derivative, the protonated molecule [M+H]⁺ is seen at m/z 273, with major fragment ions at m/z 213 and 153. mdpi.com Electron ionization (EI) mass spectrometry of the parent compound, 1,7-dioxaspiro[5.5]undecane, shows characteristic fragment ions at m/z 101, 98, and 55. nih.govnist.gov
Table 1: Mass Spectrometry Data for 1,7-Dioxaspiro[5.5]undecane Derivatives
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Key Fragment Ions (m/z) |
| [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol | CI (NH₃) | 189.1128 (for C₉H₁₇O₄) | 189.1129 | 171, 153, 111, 101 |
| [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate | CI (NH₃) | 273.1329 (for C₁₃H₂₁O₆) | 273.1338 | 213, 153, 135 |
| 1,7-Dioxaspiro[5.5]undecane | EI | - | - | 101, 98, 55 |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound and its analogs, providing atom-level connectivity and stereochemical insights. beilstein-journals.org
¹H NMR spectra provide information about the chemical environment of protons. For [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diol, the proton spectrum shows complex multiplets for the ring protons and distinct signals for the hydroxyl protons. mdpi.com
¹³C NMR spectroscopy reveals the number and type of carbon atoms. The ¹³C NMR spectrum of [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diol shows nine distinct carbon signals. mdpi.com The spiroketal carbon (C-6) is characteristically found downfield at 95.7 ppm. mdpi.com The carbons bearing the hydroxyl groups (C-3 and C-5) appear at 61.9 ppm and 71.5 ppm, respectively. mdpi.com Studies on a range of substituted 1,7-dioxaspiro[5.5]undecanes have shown that ¹³C chemical shifts are highly sensitive to the conformation and configuration of the spirocyclic system. researchgate.netresearchgate.net
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. beilstein-journals.org
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC spectra correlate directly bonded carbon and proton atoms.
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and confirming the placement of quaternary carbons and heteroatoms.
Table 2: Representative NMR Data for [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diol (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | 64.3 | 3.39 (ax), 3.61-3.69 (eq) | - |
| 3 | 61.9 | 3.94-4.09 | - |
| 4 | 35.6 | 1.85-1.98 | - |
| 5 | 71.5 | 3.61-3.69 | - |
| 6 | 95.7 | - | - |
| 8 | 60.8 | 3.61-3.69 | - |
| 9 | 24.9 | 1.49-1.70 | - |
| 10 | 18.3 | 1.49-1.70 | - |
| 11 | 29.9 | 1.37 (ax), 1.85-1.98 (eq) | - |
Data adapted from reference mdpi.com. Specific proton assignments within multiplets may vary.
Vibrational and Rotational Spectroscopy (FT-IR, FT-MW)
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in the molecule. In the FT-IR spectrum of [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diol, a broad and strong absorption band is observed in the region of 3610-3140 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. mdpi.com A strong band at 1101 cm⁻¹ corresponds to the C-O stretching vibrations of the spiroketal system. mdpi.com For the diacetate derivative, the characteristic ester C=O stretch appears at 1720 cm⁻¹. mdpi.com
Fourier Transform Microwave (FT-MW) Spectroscopy , a high-resolution technique, has been used to study the conformational landscape of the parent 1,7-dioxaspiro[5.5]undecane molecule. rsc.org This method allows for the precise determination of rotational constants and the identification of the most stable conformers in the gas phase. rsc.org Studies have also investigated the microsolvation of the spiroketal with water molecules, revealing the nature of hydrogen bonding interactions. rsc.org
Table 3: Key FT-IR Absorption Bands for 1,7-Dioxaspiro[5.5]undecane Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol | O-H (hydroxyl) | 3610-3140 (broad, strong) |
| C-O (ether/ketal) | 1101 (strong) | |
| [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate | C=O (ester) | 1720 (strong) |
| C-O (ether/ketal) | 1010 (strong) |
Chromatographic Methods for Separation and Quantification (GC-MS, HPLC, Chiral GC)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as natural extracts or synthetic reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. The parent compound, 1,7-dioxaspiro[5.5]undecane, is well-suited for GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) , particularly in the normal or reversed-phase mode, is effective for the separation and purification of the more polar hydroxylated derivatives. Flash chromatography, a preparative form of liquid chromatography, has been successfully used to separate diastereomers of 1,7-dioxaspiro[5.5]undecane diols and their acetylated products using solvent systems like hexane-ethyl acetate (B1210297). mdpi.commdpi.com
Chiral Gas Chromatography (Chiral GC) is specifically employed to separate and determine the enantiomeric composition of chiral spiroketals. This technique was crucial in determining the absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3-ol and -4-ol found in various fruit fly species by comparing the retention times of the natural products with those of enantiomerically pure synthetic standards. rsc.org
X-ray Crystallography for Stereochemical Assignment
Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure for this compound itself is not cited in the provided context, the structure of a related derivative, (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one, was definitively confirmed by this technique. rsc.org This analysis provides precise bond lengths, bond angles, and the relative orientation of all atoms in the crystal lattice, serving as an ultimate proof of structure.
Mentioned Compounds
| Compound Name |
| 1,7-Dioxaspiro[5.5]undecane |
| 1,7-Dioxaspiro[5.5]undecan-3-ol |
| 1,7-Dioxaspiro[5.5]undecan-4-ol |
| This compound |
| [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol |
| [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate |
| (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one |
| 1,7-Dithiaspiro[5.5]undecane |
| 1-Oxa-7-thiaspiro[5.5]undecane |
Computational and Theoretical Chemistry Studies on 1,7 Dioxaspiro 5.5 Undecan 5 Ol Systems
Quantum Chemical Calculations of Energetics and Conformations
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the potential energy surface of spiroketal systems. For the parent compound, 1,7-dioxaspiro[5.5]undecane, these studies reveal the energetic hierarchy of its possible conformations, which is primarily dictated by stereoelectronic effects, most notably the anomeric effect.
Theoretical investigations have been conducted using methods such as B3LYP and MP2 with various basis sets (e.g., 6-311+G**) to determine the relative stabilities of different conformers. e-tarjome.com These studies have identified three primary conformations, denoted as A, B, and C, which differ in the orientation of the lone pairs of the oxygen atoms relative to the C-O bonds of the spiroketal moiety.
Conformation A, where each of the two heteroatoms has an electron pair oriented antiperiplanar to a C-O bond, is consistently found to be the most stable. This arrangement maximizes the stabilizing anomeric interactions. Conformation B, with only one such antiperiplanar arrangement, is of intermediate energy, while conformation C, lacking any such stabilizing interaction, is the least stable. e-tarjome.com
The calculated Gibbs free energy differences highlight the significant preference for conformation A. For instance, at the B3LYP/6-311+G** level of theory, the energy differences between the conformers of 1,7-dioxaspiro[5.5]undecane have been quantified, providing a clear energetic landscape. e-tarjome.com The presence of a hydroxyl group at the C5 position, as in 1,7-dioxaspiro[5.5]undecan-5-ol, would introduce additional conformational possibilities and potential intramolecular hydrogen bonding, further influencing the relative energies of the conformers.
| Conformation | Description | ΔG (kcal/mol) |
|---|---|---|
| A | Two antiperiplanar lone pair/C-O bond orientations | 0.00 |
| B | One antiperiplanar lone pair/C-O bond orientation | 3.74 |
| C | No antiperiplanar lone pair/C-O bond orientations | 8.17 |
Molecular Dynamics Simulations of Spiroketal Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of spiroketal systems in different environments, such as in solution. While specific MD studies on this compound are not extensively documented in the literature, the methodology has been widely applied to similar heterocyclic and polycyclic systems. mdpi.comresearchgate.net
An MD simulation of a spiroketal like this compound would typically involve the following steps:
System Setup: The molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions.
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.
Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the solvent molecules to relax around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by integrating Newton's equations of motion.
From the resulting trajectories, a wealth of information can be extracted, including conformational transitions, the stability of different conformers over time, the dynamics of intramolecular hydrogen bonds involving the hydroxyl group, and the interaction with solvent molecules. mdpi.com For substituted spiroketals, MD simulations can reveal how different functional groups influence the conformational landscape and the flexibility of the ring systems.
Analysis of Non-Covalent Interactions and Bonding Characteristics (NBO analysis)
Natural Bond Orbital (NBO) analysis is a crucial computational technique for dissecting the electronic structure of molecules and quantifying the strength of non-covalent interactions. For spiroketal systems, NBO analysis has been pivotal in explaining the origins of their conformational preferences, particularly the anomeric effect. e-tarjome.comrsc.orgresearchgate.net
The anomeric effect in 1,7-dioxaspiro[5.5]undecane and its derivatives arises from the delocalization of electron density from a lone pair (n) of one oxygen atom into the antibonding orbital (σ) of an adjacent C-O bond. This n → σ interaction is a form of hyperconjugation that stabilizes the molecule. NBO analysis allows for the calculation of the second-order perturbation theory energy of this interaction (E(2)), which provides a quantitative measure of its strength.
In the most stable conformation (A) of 1,7-dioxaspiro[5.5]undecane, there are two such stabilizing n → σ* interactions, contributing significantly to its lower energy. e-tarjome.com The NBO analysis of conformers B and C shows progressively weaker or absent anomeric interactions, consistent with their higher calculated energies. e-tarjome.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | σ* (C6-O7) | ~5-6 | Anomeric |
| LP (O7) | σ* (C6-O1) | ~5-6 | Anomeric |
Note: The exact values can vary depending on the computational level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, have become highly effective in predicting spectroscopic parameters, with NMR chemical shifts being a prime example. The accurate prediction of ¹H and ¹³C NMR chemical shifts can be invaluable for structure elucidation and stereochemical assignment of complex molecules like this compound.
The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with a DFT functional such as B3LYP. nih.govnih.gov The process generally involves:
Conformational Search: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.
Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.
NMR Calculation: Performing a GIAO-DFT calculation on each optimized conformer to compute the absolute magnetic shielding tensors.
Referencing and Averaging: Converting the absolute shieldings to chemical shifts by referencing them against a standard (e.g., tetramethylsilane) and then calculating the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
Recent advancements have seen the integration of machine learning with DFT calculations to improve the accuracy of NMR predictions. nih.govrsc.org These hybrid models can achieve remarkable accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts. mdpi.com For this compound, such calculations would not only help in assigning the experimental spectrum but also in confirming the predominant solution-state conformation. The sensitivity of chemical shifts to the stereochemical environment makes this a powerful tool for distinguishing between different diastereomers.
Applications in Chemical Research and Development
Utility in Asymmetric Catalysis as Chiral Ligands
While direct applications of 1,7-dioxaspiro[5.5]undecan-5-ol as a primary chiral ligand in published asymmetric catalysis studies are not prominent, its inherent chirality and structural rigidity make it a compelling candidate for such purposes. The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, with the goal of creating metal complexes that can induce high levels of enantioselectivity in chemical reactions. nih.govnih.gov
The most successful chiral ligands often possess specific structural features, such as C2 symmetry, to reduce the number of possible diastereomeric transition states, or contain a combination of different donor atoms (e.g., P,N-ligands) to fine-tune the electronic and steric properties of the catalyst. nih.govresearchgate.net The this compound scaffold provides a well-defined stereochemical environment. The hydroxyl group serves as a crucial point for modification, allowing for the attachment of various coordinating groups, such as phosphines, oxazolines, or amines, which are known to bind to transition metals. researchgate.netmdpi.com
For instance, the hydroxyl group could be used to introduce phosphine (B1218219) moieties, creating bidentate P,O-type ligands. The stereochemistry of the spiroketal backbone would create a specific chiral pocket around the metal center, potentially influencing the facial selectivity of substrate binding and leading to the preferential formation of one enantiomer of the product. The modular nature of such a synthesis would allow for the creation of a family of related ligands with varying steric and electronic properties, enabling the optimization of the catalyst for a specific transformation.
Design and Synthesis of Spiroketal Libraries for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. beilstein-journals.org DOS aims to explore a broad region of chemical space from a common starting material. mdpi.com The 1,7-dioxaspiro[5.5]undecane scaffold is an attractive starting point for DOS due to its three-dimensional complexity and the presence of multiple stereocenters.
This compound, with its reactive hydroxyl group, is well-suited for a DOS approach. The hydroxyl can be readily converted into a variety of other functional groups (esters, ethers, amines, etc.) or used as an anchor point to attach different building blocks. This allows for the rapid generation of a library of spiroketal derivatives with diverse functionalities and physical properties. Such libraries, centered on a biologically relevant spiroketal core, could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. A similar strategy has been successfully applied to other complex scaffolds, such as 17-spirosteroids, to create libraries of novel compounds. beilstein-journals.org
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or organismal context. The spiroketal motif is found in numerous natural products with potent biological activities, making it a "privileged structure" in medicinal chemistry.
The this compound structure could serve as a core scaffold for the development of novel chemical probes. The hydroxyl group provides a convenient site for the attachment of reporter tags, such as fluorescent dyes or biotin, or for linking to photo-affinity labels to enable the identification of protein binding partners. By synthesizing derivatives of this compound and screening them for interaction with specific biological targets, researchers could develop new tools to investigate the roles of those targets in health and disease.
Controlled Release Systems for Semiochemicals in Pest Management Research
One of the most well-documented applications of the parent compound, 1,7-dioxaspiro[5.5]undecane, is in pest management as a semiochemical, specifically as the major component of the sex pheromone of the olive fruit fly, Bactrocera oleae (formerly Dacus oleae). mdpi.comresearchgate.net Pheromones are used in traps to monitor and control insect populations. A significant challenge in this area is the development of effective controlled-release systems that can dispense the volatile pheromone over an extended period. mdpi.com
Research has focused on encapsulating 1,7-dioxaspiro[5.5]undecane in various polymeric matrices, such as poly(L-lactic acid) (PLLA) microspheres or cyclodextrin (B1172386) inclusion complexes, to achieve a prolonged release profile. mdpi.com For instance, PLLA microparticles have been shown to release the pheromone for up to four weeks, a significant improvement over previous systems. mdpi.com
The introduction of a hydroxyl group, as in this compound, would significantly alter the physicochemical properties of the semiochemical. The hydroxyl group would decrease the volatility and increase the polarity of the molecule compared to the parent spiroketal. This change would necessitate a re-evaluation of the controlled release formulation. The increased polarity could enhance binding to certain polymeric matrices while potentially slowing the rate of diffusion and release. This offers a tunable parameter for designing more sophisticated and efficient controlled-release systems for pest management research.
Table 1: Research on Controlled Release of 1,7-Dioxaspiro[5.5]undecane
| Matrix | Release Duration | Key Finding | Citation |
|---|---|---|---|
| Poly(L-lactic acid) (PLLA) Microspheres | 4 weeks | Achieved 100% release and loading over 85%. | mdpi.com |
Role as Synthetic Intermediates for Complex Natural Products
Spiroketals are a common structural motif in a wide array of complex natural products, including polyether antibiotics, marine toxins, and insect pheromones. The synthesis of these intricate molecules often requires the preparation of functionalized spiroketal building blocks.
Hydroxylated derivatives of 1,7-dioxaspiro[5.5]undecane serve as key synthetic intermediates. For example, the enantiospecific synthesis of (R)-1,7-dioxaspiro[5.5]undecane, the olive fly pheromone, has been achieved from D-fructose via a (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane precursor. nih.gov This triol intermediate is then deoxygenated to yield the final pheromone product. nih.gov Similarly, 4-hydroxy-1,7-dioxaspiro[5.5]undecane has been synthesized as it is also a component of the olive fly pheromone. researchgate.net
These examples underscore the importance of hydroxylated 1,7-dioxaspiro[5.5]undecanes, like the -5-ol variant, as valuable intermediates. The hydroxyl group not only allows for the final deoxygenation to the natural product but also provides a handle for further synthetic transformations, enabling the construction of more complex, biologically active molecules containing the spiroketal core.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,7-Dioxaspiro[5.5]undecane |
| (R)-1,7-Dioxaspiro[5.5]undecane |
| (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane |
| 4-hydroxy-1,7-dioxaspiro[5.5]undecane |
| DIOP |
| DiPAMP |
| BINAP |
| DuPhos |
| PHOX |
| 17-spirosteroids |
| Poly(L-lactic acid) |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Advancements
Research on the 1,7-dioxaspiro[5.5]undecane framework has led to significant advancements in understanding its synthesis, structure, and biological relevance. The parent compound, 1,7-dioxaspiro[5.5]undecane, also known as olean, is a well-studied insect pheromone, particularly for the olive fly (Bactrocera oleae). nih.govmdpi.commdpi.com Its synthesis has been accomplished through various routes, often involving the acid-catalyzed cyclization of a suitable dihydroxy ketone precursor. cdnsciencepub.com
Key advancements include the stereoselective synthesis of its enantiomers. For instance, the synthesis of the enantiomers of both 1,7-dioxaspiro[5.5]undecane and the related 4-hydroxy-1,7-dioxaspiro[5.5]undecane has been reported, highlighting the progress in controlling the stereochemistry of these complex structures. capes.gov.br The study of these systems has also provided an excellent platform for understanding stereoelectronic principles like the anomeric and exo-anomeric effects, which are crucial in determining the conformation and stability of spiroketals. cdnsciencepub.comcdnsciencepub.com
Furthermore, the biological activity of different enantiomers has been investigated. In the case of the olive fly pheromone, the (R)-(-) and (S)-(+) enantiomers of 1,7-dioxaspiro[5.5]undecane exhibit sex-specific activity, a finding that underscores the importance of chirality in biological recognition.
The table below summarizes the key properties of the parent compound, 1,7-Dioxaspiro[5.5]undecane.
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | 193 °C at 750 mmHg |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index | n20/D 1.464 |
Table 1: Physicochemical Properties of 1,7-Dioxaspiro[5.5]undecane sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Remaining Challenges in Spiroketal Chemistry and Biology
Despite significant progress, several challenges persist in the field of spiroketal chemistry and biology. A primary hurdle is the stereocontrolled synthesis of complex spiroketals, especially those that are not the thermodynamically favored product. acs.org Many biologically active natural products contain these less stable "nonanomeric" spiroketals, making their synthesis a formidable task. acs.org
Another challenge lies in the development of synthetic methods that are both efficient and versatile, allowing for the creation of a diverse range of spiroketal analogues for biological screening. The synthesis of hydroxylated derivatives, such as the titular 1,7-Dioxaspiro[5.5]undecan-5-ol, often requires specific strategies to introduce and maintain the hydroxyl group during the spiroketalization process, which can be sensitive to acidic conditions. acs.org
From a biological perspective, elucidating the precise mode of action for many spiroketal-containing natural products remains an ongoing endeavor. Understanding how these molecules interact with their biological targets at a molecular level is crucial for the development of new therapeutic agents. The limited availability of many of these compounds from natural sources further complicates comprehensive biological evaluation. nih.gov
Emerging Trends and Directions for Future Investigation
The future of spiroketal research is poised to move in several exciting directions. A significant emerging trend is the development of novel catalytic methods for spiroketal synthesis. These include the use of transition metals and organocatalysts to achieve higher levels of stereocontrol and to access a wider range of structural motifs, including benzannulated spiroketals which are found in various biologically active natural products. rsc.org
There is also a growing interest in the biological activities of hydroxylated spiroketals. Hydroxylation can significantly impact a molecule's biological activity, solubility, and metabolic stability. researchgate.net The synthesis and biological evaluation of compounds like this compound and its isomers could therefore uncover new pharmacological properties. For example, some hydroxylated spiroketals have shown promise as antioxidants. nih.gov
Future investigations will likely focus on:
Diversity-Oriented Synthesis: Developing synthetic strategies to rapidly generate libraries of spiroketal analogues with diverse stereochemistry and functional groups for high-throughput biological screening. nih.gov
Biocatalysis: Exploring the use of enzymes for the stereoselective synthesis of spiroketals, offering a greener and potentially more efficient alternative to traditional chemical methods.
Chemical Biology: Utilizing synthetic spiroketals as chemical probes to study biological pathways and to identify new drug targets.
Computational Studies: Employing theoretical calculations to better understand the conformational preferences and reactivity of spiroketals, aiding in the design of new synthetic routes and the prediction of biological activity. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
